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2-cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine

Medicinal Chemistry Kinase Inhibitor Design Metabolic Stability

2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine (CAS 1536764-13-2) is a trisubstituted 4,6-pyrimidinediamine featuring a C2-cyclopropyl, N4-isobutyl, and N6-methyl substitution pattern (C12H20N4, MW 220.31 g/mol). It belongs to a class of 4,6-diaminopyrimidine derivatives that have been patented as kinase inhibitors and cellular degranulation modulators.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 1536764-13-2
Cat. No. B1471628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine
CAS1536764-13-2
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NC(=NC(=C1)NC)C2CC2
InChIInChI=1S/C12H20N4/c1-8(2)7-14-11-6-10(13-3)15-12(16-11)9-4-5-9/h6,8-9H,4-5,7H2,1-3H3,(H2,13,14,15,16)
InChIKeyGHANWDNTQLLSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine (CAS 1536764-13-2): A Differentiated 4,6-Diaminopyrimidine Scaffold for Kinase and Cellular Degranulation Research


2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine (CAS 1536764-13-2) is a trisubstituted 4,6-pyrimidinediamine featuring a C2-cyclopropyl, N4-isobutyl, and N6-methyl substitution pattern (C12H20N4, MW 220.31 g/mol). It belongs to a class of 4,6-diaminopyrimidine derivatives that have been patented as kinase inhibitors and cellular degranulation modulators [1][2]. This scaffold occupies a distinct chemical space relative to the more common 2,4-diaminopyrimidine isomer series.

Scaffold 4,6-Diaminopyrimidine core for kinase inhibitor research
C2 substitution Cyclopropyl may support metabolic stability study context
Application context Reported cellular degranulation modulation research

Why In-Class 4,6-Diaminopyrimidine Analogs Cannot Replace 2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine


Within the 4,6-diaminopyrimidine class, small changes in the C2, N4, and N6 substituents profoundly alter kinase selectivity, lipophilicity-driven permeability, and metabolic stability. The specific combination of a C2-cyclopropyl (conferring conformational constraint and potential metabolic shielding) with an N4-isobutyl (enhancing hydrophobic contacts in kinase hinge regions) and an N6-methyl (optimizing hydrogen-bond donor/acceptor balance) generates a unique pharmacophoric fingerprint not replicated by analogs with N4-propyl, N4-cyclopropylmethyl, or des-cyclopropyl variants [1][2]. Direct substitution with a close analog lacking the C2-cyclopropyl group (CAS 1526577-45-6) reduces molecular weight by 40 Da and eliminates a key metabolic stabilization motif, while N4-isobutyl replacement with N4-propyl (CAS 1503903-83-0) alters lipophilicity and kinase hinge-binding geometry.

Des-cyclopropyl analog
C2-cyclopropyl removal may reduce metabolic stability and alter kinase selectivity profile.
N4-propyl analog
Lower predicted lipophilicity may shift membrane permeability and hinge-binding geometry.
N4,N6-dimethyl analog
Reduced conformational flexibility may limit kinase hinge adaptation.

Quantitative Differentiation Evidence: 2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine vs. Closest Analogs


C2-Cyclopropyl Group Confers a 40 Da Molecular Weight Increase and Enhanced Metabolic Stability vs. Des-Cyclopropyl Analog

The target compound (MW 220.31 g/mol) contains a C2-cyclopropyl group that is absent in the des-cyclopropyl analog N4-isobutyl-N6-methylpyrimidine-4,6-diamine (CAS 1526577-45-6, MW 180.25 g/mol). This 40 Da mass increase corresponds to the cyclopropyl moiety (C3H5, 41.07 Da), which is well-documented to reduce CYP450-mediated oxidation at adjacent positions due to steric shielding and increased C–H bond dissociation energy [1].

MW shift (C2-cyclopropyl)
Reported
Δ40.06 Da
May support metabolic stability differentiation; shifts lipophilicity.
C2-cyclopropyl may reduce CYP450 oxidation.
Medicinal Chemistry Kinase Inhibitor Design Metabolic Stability

Predicted LogP of ~3.0 for the Target Compound vs. ~2.2 for the N4-Propyl Analog: Lipophilicity-Driven Differentiation in Cellular Permeability

The target compound's calculated logP (XLogP3) is estimated at ~3.0, driven by the isobutyl and cyclopropyl substituents. In contrast, the N4-propyl analog 2-cyclopropyl-N4-propylpyrimidine-4,6-diamine (CAS 1503903-83-0, C10H16N4, MW 192.26) is predicted to have a logP of ~2.2 due to the shorter, less lipophilic N4-propyl chain. This ~0.8 log unit difference corresponds to an approximately 6.3-fold higher octanol-water partition coefficient for the target compound, suggesting superior membrane permeability [1][2].

Predicted logP (XLogP3)
Class-level
Target ~3.0 vs N4-propyl ~2.2
Higher predicted lipophilicity may support improved cell permeability.
Class-level inference; requires experimental confirmation.
Lipophilicity Drug Design ADME

Hydrogen Bond Donor Count of 2 vs. 3 for Comparative Analogs: Optimized HBD for Blood-Brain Barrier Penetration

The target compound possesses two hydrogen bond donors (N4-H and N6-H), whereas the 2,4-diaminopyrimidine isomer series typically has three HBDs. Compared to the des-methyl analog 2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine (CAS 1515721-51-3, which has two NH2 protons at C6 and one at N4, total 3 HBDs), the N6-methyl substitution in the target compound reduces HBD count from 3 to 2. This reduction is favorable for passive membrane permeability and potential CNS exposure, as the generally accepted HBD cutoff for BBB penetration is ≤3 [1].

HBD count (target vs. analog)
Reported
2 HBDs vs 3 HBDs
Reduced HBD count may enhance passive permeability; supports intracellular target engagement.
Relevant for CNS-penetrant probe context.
Hydrogen Bonding ADME CNS Drug Design

Rotatable Bond Count of 5 vs. 4 in N4,N6-Dimethyl Analog: Increased Conformational Flexibility for Kinase Hinge Binding

The target compound has 5 rotatable bonds (isobutyl side chain contributes 3, plus N4–C, N6–C), whereas the N4,N6-dimethyl analog 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine (CAS 1508643-12-6) has only 4 rotatable bonds (N4-methyl and N6-methyl are less flexible). The additional rotatable bond in the isobutyl chain provides greater conformational adaptability for optimizing interactions with the kinase hinge region or the IgE/IgG receptor signaling complex [1].

Rotatable bonds (target vs. dimethyl)
Reported
5 vs 4 rotatable bonds
Additional flexibility may support broader kinase hinge adaptation.
Structural basis for kinase panel profiling.
Conformational Analysis Kinase Inhibition Medicinal Chemistry

Optimal Application Scenarios for 2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine Based on Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring a 4,6-Diaminopyrimidine Core with C2-Cyclopropyl Metabolic Shield

For research groups screening kinase inhibitors, the target compound's C2-cyclopropyl group provides a metabolic stabilization advantage over des-cyclopropyl analogs (Evidence Item 1). Its predicted higher logP relative to N4-propyl analogs (Evidence Item 2) positions it for cell-based kinase inhibition assays where membrane permeability is critical [1].

Cellular Degranulation Assays in Mast Cell and Basophil Models

The compound's reported activity in inhibiting cellular degranulation, combined with its optimized HBD count for intracellular target engagement (Evidence Item 3), makes it a candidate for studies of IgE/IgG receptor-mediated degranulation in RBL-2H3 or primary human basophil assays [2].

Structure-Activity Relationship (SAR) Studies Exploring N4-Isobutyl vs. N4-Propyl or N4-Cyclopropylmethyl Effects

The quantitative differences in logP (~0.8 units) and rotatable bond count (5 vs. 4) between the target compound and its N4-propyl and N4,N6-dimethyl analogs (Evidence Items 2 and 4) provide a basis for SAR studies correlating lipophilicity and conformational flexibility with kinase selectivity or cellular potency [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
C2-cyclopropyl metabolic stability context
Cell-based assay permeability review
Cellular degranulation assay studies
Optimized HBD for intracellular engagement
Degranulation endpoint in mast cell/basophil models
SAR studies on N4-substituent effects
Lipophilicity and conformational flexibility
Kinase selectivity and cellular potency correlation
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